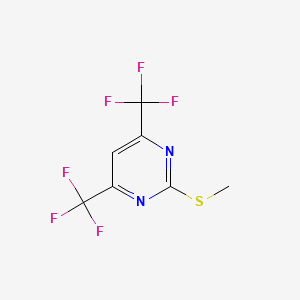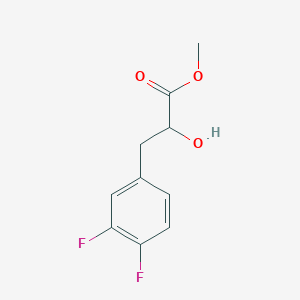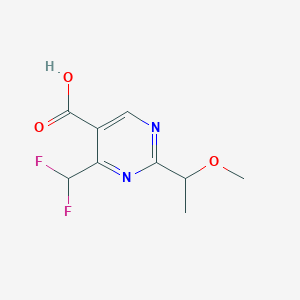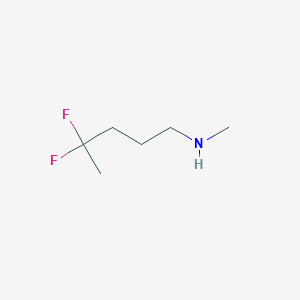![molecular formula C11H8BrF3N2O3 B13482233 1-[3-Bromo-4-(trifluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13482233.png)
1-[3-Bromo-4-(trifluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-bromo-4-(trifluoromethoxy)phenyl]-1,3-diazinane-2,4-dione is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazinane ring substituted with a bromo and trifluoromethoxy group on a phenyl ring, making it an interesting subject for research in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-bromo-4-(trifluoromethoxy)phenyl]-1,3-diazinane-2,4-dione typically involves multiple steps, starting with the preparation of the phenyl ring substituted with bromo and trifluoromethoxy groups. One common method involves the treatment of 1-bromo-4-(trifluoromethoxy)benzene with lithium diisopropylamide (LIDA) at very low temperatures, such as -100°C, to generate the corresponding phenyllithium intermediate . This intermediate can then undergo further reactions to form the desired diazinane ring structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-bromo-4-(trifluoromethoxy)phenyl]-1,3-diazinane-2,4-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Lithium Diisopropylamide (LIDA): Used for generating phenyllithium intermediates.
Palladium Catalysts: Commonly used in coupling reactions like Suzuki-Miyaura.
Oxidizing and Reducing Agents: Various agents can be used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromo group.
Applications De Recherche Scientifique
1-[3-bromo-4-(trifluoromethoxy)phenyl]-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Could be explored for its pharmacological properties and potential therapeutic uses.
Industry: May be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action for 1-[3-bromo-4-(trifluoromethoxy)phenyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially leading to biological effects. The exact pathways and targets would depend on the specific application and further research is needed to elucidate these mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: A precursor in the synthesis of the target compound.
1-Bromo-3-(trifluoromethoxy)benzene: Another similar compound with a different substitution pattern on the phenyl ring.
Uniqueness
1-[3-bromo-4-(trifluoromethoxy)phenyl]-1,3-diazinane-2,4-dione is unique due to its specific substitution pattern and the presence of both bromo and trifluoromethoxy groups, which can impart distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H8BrF3N2O3 |
|---|---|
Poids moléculaire |
353.09 g/mol |
Nom IUPAC |
1-[3-bromo-4-(trifluoromethoxy)phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H8BrF3N2O3/c12-7-5-6(1-2-8(7)20-11(13,14)15)17-4-3-9(18)16-10(17)19/h1-2,5H,3-4H2,(H,16,18,19) |
Clé InChI |
QRMXTXFTCWVORE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)NC1=O)C2=CC(=C(C=C2)OC(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


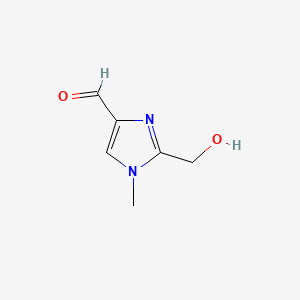
![L-Proline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycylglycyl-](/img/structure/B13482155.png)

![(1R,2S,5R,6S)-8-oxatricyclo[4.3.0.0,2,5]nonane-7,9-dione](/img/structure/B13482167.png)
![Potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide](/img/structure/B13482171.png)
![3-[4-(tert-Butyl)phenyl]pyrrolidine Hydrochloride](/img/structure/B13482173.png)
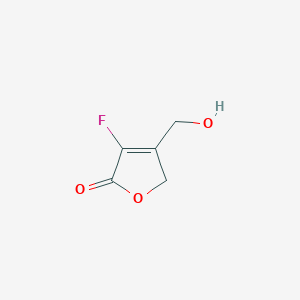
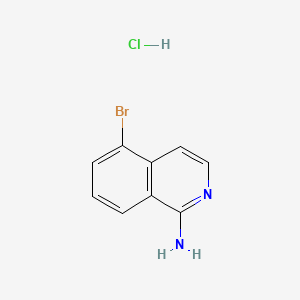
![1-[(2R)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B13482186.png)
![3-{[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]carbamoyl}propanoic acid](/img/structure/B13482191.png)
